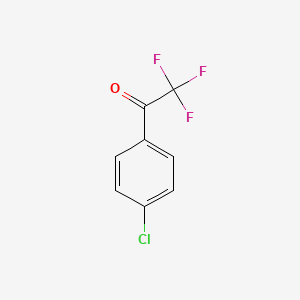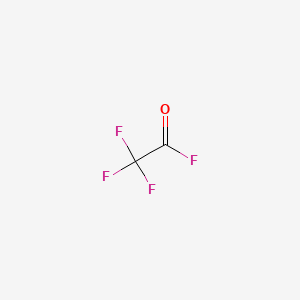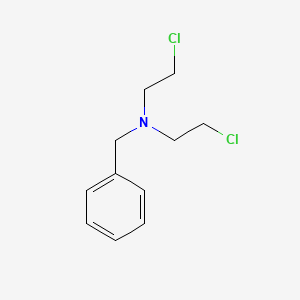
N,N-ビス(2-クロロエチル)ベンゼンメタナミン
概要
説明
N,N-Bis(2-chloroethyl)benzenemethanamine: is an organic compound that belongs to the class of nitrogen mustards. It is characterized by the presence of two 2-chloroethyl groups attached to a benzenemethanamine structure. This compound is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
科学的研究の応用
N,N-Bis(2-chloroethyl)benzenemethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Medicine: Explored for its potential as a chemotherapeutic agent, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of various chemical intermediates and as a component in the manufacture of pharmaceuticals.
作用機序
Mode of Action
It’s possible that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and changes are currently unknown .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that the compound is toxic and can cause mutations
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-Bis(2-chloroethyl)benzenemethanamine . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
生化学分析
Biochemical Properties
N,N-Bis(2-chloroethyl)benzenemethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts . This interaction can result in the inhibition of DNA replication and transcription, ultimately affecting cell proliferation. Additionally, N,N-Bis(2-chloroethyl)benzenemethanamine can interact with proteins involved in cell signaling pathways, leading to alterations in cellular functions .
Cellular Effects
The effects of N,N-Bis(2-chloroethyl)benzenemethanamine on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, N,N-Bis(2-chloroethyl)benzenemethanamine can cause oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and death .
Molecular Mechanism
The molecular mechanism of action of N,N-Bis(2-chloroethyl)benzenemethanamine involves its ability to form covalent bonds with DNA and proteins . The compound can alkylate DNA at the N7 position of guanine, resulting in the formation of DNA cross-links and strand breaks . This alkylation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . Additionally, N,N-Bis(2-chloroethyl)benzenemethanamine can inhibit the activity of certain enzymes involved in DNA repair, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Bis(2-chloroethyl)benzenemethanamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term exposure to N,N-Bis(2-chloroethyl)benzenemethanamine can lead to the accumulation of DNA damage and the activation of cellular stress responses . In in vitro studies, the compound has been shown to induce cell cycle arrest and apoptosis in a time-dependent manner .
Dosage Effects in Animal Models
The effects of N,N-Bis(2-chloroethyl)benzenemethanamine vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth by inducing apoptosis in cancer cells . At high doses, N,N-Bis(2-chloroethyl)benzenemethanamine can cause severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity .
Metabolic Pathways
N,N-Bis(2-chloroethyl)benzenemethanamine is involved in various metabolic pathways. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, resulting in the formation of DNA adducts and protein modifications . The metabolism of N,N-Bis(2-chloroethyl)benzenemethanamine can also affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
The transport and distribution of N,N-Bis(2-chloroethyl)benzenemethanamine within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, N,N-Bis(2-chloroethyl)benzenemethanamine can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins .
Subcellular Localization
The subcellular localization of N,N-Bis(2-chloroethyl)benzenemethanamine can affect its activity and function. The compound can be localized to the nucleus, where it interacts with DNA and proteins involved in DNA replication and repair . Additionally, N,N-Bis(2-chloroethyl)benzenemethanamine can be targeted to the mitochondria, where it induces mitochondrial dysfunction and apoptosis . The subcellular localization of the compound can be influenced by targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)benzenemethanamine typically involves the reaction of benzenemethanamine with 2-chloroethyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
-
Step 1: Preparation of 2-chloroethyl chloride
Reagents: Ethylene and chlorine gas
Conditions: The reaction is carried out in the presence of a catalyst such as aluminum chloride at a temperature of around 0-5°C.
-
Step 2: Reaction with benzenemethanamine
Reagents: Benzenemethanamine, 2-chloroethyl chloride
Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(2-chloroethyl)benzenemethanamine involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
N,N-Bis(2-chloroethyl)benzenemethanamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as water, alcohols, or amines, leading to the substitution of the chlorine atoms.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines. Conditions typically involve room temperature and an organic solvent.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. Conditions vary depending on the reagent used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride. Conditions usually involve an inert atmosphere and low temperatures.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, or ethers.
Oxidation: Products include various oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced amine derivatives.
類似化合物との比較
N,N-Bis(2-chloroethyl)benzenemethanamine can be compared with other nitrogen mustards, such as:
- N,N-Bis(2-chloroethyl)methylamine
- N,N-Bis(2-chloroethyl)ethylamine
- N,N-Bis(2-chloroethyl)cyclohexylamine
Uniqueness
The presence of the benzenemethanamine structure in N,N-Bis(2-chloroethyl)benzenemethanamine imparts unique chemical and biological properties compared to other nitrogen mustards
特性
IUPAC Name |
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJKVNMRMHPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203533 | |
| Record name | N-Benzylnormechlorethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-51-6 | |
| Record name | N,N-Bis(2-chloroethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylnormechlorethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylnormechlorethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, N,N-bis(2-chloroethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDX1MEP6TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
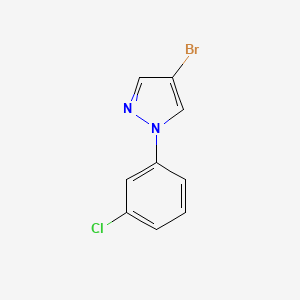
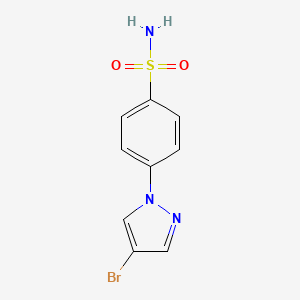
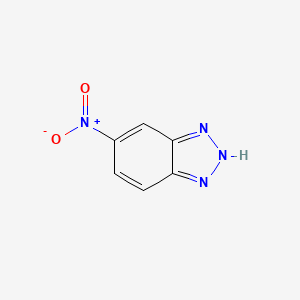
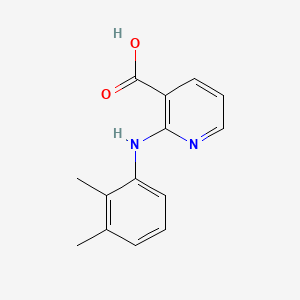
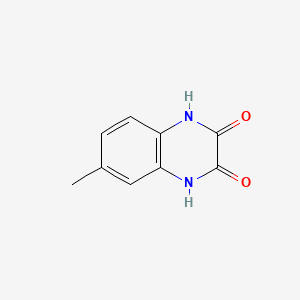
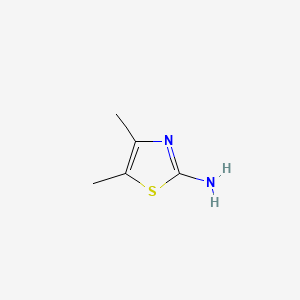
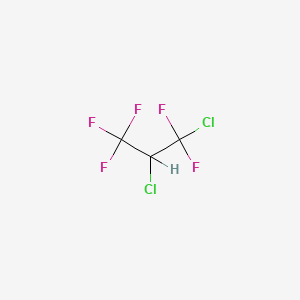
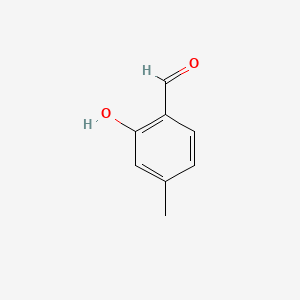
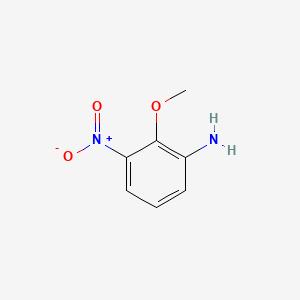
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
